molecular formula C31H32N6O2 B1684312 Purmorphamine CAS No. 483367-10-8

Purmorphamine

Cat. No. B1684312
M. Wt: 520.6 g/mol
InChI Key: FYBHCRQFSFYWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Purmorphamine is a small-molecule agonist developed for the protein Smoothened . It is a key part of the hedgehog signaling pathway, which is involved in bone growth, cardiovascular regeneration, and brain development . It has been shown to induce osteogenesis in bone tissue and influence growth and differentiation of neurons in the brain .


Synthesis Analysis

Purmorphamine is a semi-synthetic compound that exhibits potent Smo-shh agonistic activity . It possesses various pharmacological properties, including antioxidant, anti-inflammatory, anti-apoptotic, and neuromodulatory effects .


Molecular Structure Analysis

The molecular formula of Purmorphamine is C31H32N6O2 . It has a molecular weight of 520.62 .


Physical And Chemical Properties Analysis

Purmorphamine is a solid crystalline substance .

Scientific Research Applications

Osteogenesis Induction

Purmorphamine has been identified as a significant compound in promoting osteogenesis. It activates osteogenic differentiation in multipotent mesenchymal progenitor cells, influencing them towards an osteoblast lineage. This property of purmorphamine is instrumental in studying the molecular mechanisms of osteogenesis of stem cells and bone development (Wu et al., 2002).

Enhancement of Osteoblast Differentiation

Studies have demonstrated the effectiveness of purmorphamine in enhancing osteoblast differentiation. For instance, it has been shown to increase alkaline phosphatase (ALP) activity and bone-like nodule formation in human bone marrow mesenchymal cells cultured on titanium, suggesting potential applications in dentistry and orthopedics (Beloti et al., 2005a). Similar effects were observed in another study, where purmorphamine increased ALP activity and bone-like nodule formation in human osteoblasts derived from bone marrow mesenchymal cells (Beloti et al., 2005b).

Impact on Oocyte Maturation and Embryo Development

Research has explored the role of purmorphamine in ovine oocyte maturation and the development of parthenogenetic embryos. It affects nuclear and cytoplasmic maturation, epigenetic changes, and embryo development, indicating its potential in reproductive biotechnology (Nadri et al., 2016).

Neuroprotection in Hypoxic-Ischemic Injury

Purmorphamine has shown promise as a neuroprotectant in conditions like hypoxic-ischemic brain injury in neonatal mice. It appears to reduce brain injury, suppress neuro-inflammation, and improve neurobehavioral outcomes, suggesting its therapeutic potential in neurological disorders (Liu et al., 2020).

Bone Regeneration and Implant Osseointegration

In the context of bone regeneration, purmorphamine has been evaluated for its potential to stimulate bone growth and repair. However, it seems to have limited effects on enhancing the osseointegration of titanium-coated implants, indicating its specific utility in regenerative procedures rather than implant stability (Gellynck et al., 2013).

Treatment of Obsessive-Compulsive Disorder

Purmorphamine has also been studied for its neuroprotective effects in an experimental model of obsessive-compulsive disorder. It attenuated behavioral and neurochemical changes associated with OCD, providing a basis for new therapeutic targets in treating this disorder (Gupta et al., 2022).

Activation of Hedgehog Signaling Pathway

A crucial aspect of purmorphamine's action is its ability to activate the Hedgehog signaling pathway, influencing gene expression related to osteogenesis. This activation is significant for understanding bone-related diseases and neurodegenerative conditions (Wu et al., 2004).

Neuroprotective Effects in Cognitive Dysfunction

Purmorphamine has been shown to offer neuroprotective effects in aged rats with postoperative cognitive dysfunction. This suggests its role in cognitive repair and neuroprotection through the activation of the Shh signaling pathway (Li et al., 2019).

Neural Stem Cell Differentiation

Investigations into the differentiation of neural stem cells have revealed that purmorphamine can promote their differentiation into various types of nerve cells, potentially enhancing neural regeneration therapies (Huang et al., 2018).

Safety And Hazards

Purmorphamine is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Purmorphamine has been reported to guard the neurons of the hippocampus from hydrogen peroxide-mediated oxidative stress . When administered intravenously, it exhibited restoration of neurobiological deficits and neuroprotective action in mice after stroke . This suggests that Purmorphamine may have potential therapeutic applications in the treatment of neurodegenerative diseases .

properties

IUPAC Name

9-cyclohexyl-N-(4-morpholin-4-ylphenyl)-2-naphthalen-1-yloxypurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N6O2/c1-2-9-25(10-3-1)37-21-32-28-29(33-23-13-15-24(16-14-23)36-17-19-38-20-18-36)34-31(35-30(28)37)39-27-12-6-8-22-7-4-5-11-26(22)27/h4-8,11-16,21,25H,1-3,9-10,17-20H2,(H,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBHCRQFSFYWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=C(N=C(N=C32)OC4=CC=CC5=CC=CC=C54)NC6=CC=C(C=C6)N7CCOCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415293
Record name Purmorphamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Purmorphamine

CAS RN

483367-10-8
Record name Purmorphamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483367-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Purmorphamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0483367108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Purmorphamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PURMORPHAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB12M2F8KY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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